Hydrangenol

描述

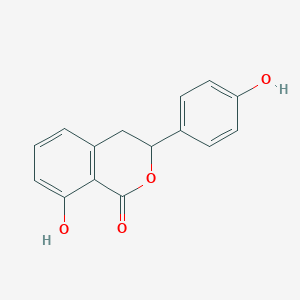

Hydrangenol is a naturally occurring dihydroisocoumarin compound found in the leaves of the Hydrangea macrophylla plant. It is known for its various biological activities, including anti-inflammatory, anti-allergic, and antimicrobial properties . The compound has a chemical formula of C15H12O4 and a molar mass of 256.25 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Hydrangenol can be isolated from the leaves of Hydrangea serrata through chromatographic techniques. The process involves fractionating the plant extract using solvents such as methanol and dichloromethane . High-performance liquid chromatography (HPLC) is often used to purify the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Hydrangea serrata leaves. The leaves are dried, ground, and subjected to solvent extraction. The extract is then purified using chromatographic methods to isolate this compound .

化学反应分析

Types of Reactions: Hydrangenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Oxidation of this compound typically yields hydroxylated derivatives.

Reduction: Reduction reactions produce dihydro derivatives.

Substitution: Substitution reactions result in halogenated this compound compounds.

科学研究应用

Skin Health Applications

1.1 Anti-Aging Effects

Hydrangenol has been extensively studied for its anti-photoaging properties. Research indicates that oral administration of this compound significantly reduces wrinkle formation and improves skin hydration in UVB-irradiated mice. Key findings include:

- Reduction in Wrinkle Parameters : this compound administration led to a decrease in total wrinkle area and skin thickness .

- Collagen Preservation : The compound mitigated collagen degradation by downregulating matrix metalloproteinases (MMP-1 and MMP-3), which are known to contribute to skin aging .

- Enhanced Moisturization : this compound increased the expression of skin moisturizing factors such as involucrin, filaggrin, and aquaporin-3 (AQP3), alongside promoting hyaluronic acid production .

1.2 Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

- MAPK Pathway Modulation : this compound attenuates the phosphorylation of MAPKs (ERK and p38), which play critical roles in inflammatory responses .

- Antioxidant Activity : It upregulates nuclear factor-E2-related factor 2 (Nrf2) and associated antioxidant genes, enhancing the skin's defense against oxidative stress .

Hair Growth Promotion

Recent studies have explored the potential of this compound in promoting hair growth. The hot water extract of Hydrangea serrata , rich in this compound, demonstrated significant effects on hair follicles:

- Inhibition of 5α-Reductase : This enzyme is crucial in androgen metabolism; inhibiting it can help prevent hair loss associated with androgenetic alopecia .

- Stimulation of Dermal Papilla Cells (DPCs) : this compound enhanced DPC proliferation and increased the expression of hair growth-related genes, suggesting its role in hair follicle health .

Potential Therapeutic Applications

Beyond cosmetic uses, this compound shows promise in various therapeutic contexts:

- Anti-inflammatory Properties : Studies indicate that this compound can reduce inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in chronic inflammatory conditions .

- Antioxidant Effects : The compound's ability to enhance antioxidant enzyme activity suggests potential applications in combating oxidative stress-related diseases .

Data Summary Table

The following table summarizes key findings related to this compound's applications:

Case Studies

Several case studies have highlighted the efficacy of this compound:

- A study involving UVB-irradiated mice demonstrated that this compound significantly improved skin parameters related to aging after a treatment period of seven weeks, showcasing its potential as an anti-aging agent .

- Another investigation into hair growth using this compound-rich extracts found notable improvements in hair follicle health and gene expression related to hair growth, indicating its therapeutic potential for alopecia .

作用机制

Hydrangenol is structurally similar to other dihydroisocoumarins such as thunberginol C and agrimonolide. it is unique in its potent anti-inflammatory and anti-photoaging activities .

相似化合物的比较

Thunberginol C: Another dihydroisocoumarin with antimicrobial properties.

Agrimonolide: Known for its anti-inflammatory effects.

Hydrangenol 8-O-glucoside: A glucoside derivative of this compound with enhanced solubility.

This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound in both scientific research and industrial applications.

生物活性

Hydrangenol, a phenolic compound isolated from the leaves of Hydrangea serrata, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on skin health, hair growth, anti-cancer properties, and mechanisms of action.

1. Skin Health and Anti-Aging Properties

This compound has been shown to exhibit notable effects on skin health, particularly in mitigating photoaging and enhancing skin hydration. Several studies have documented its efficacy:

- Anti-photoaging Effects : In a study involving UVB-irradiated hairless mice, this compound significantly reduced epidermal and dermal thickness, indicating a protective effect against UV-induced skin damage. It also increased the expression of pro-collagen type I and hyaluronic acid (HA), which are crucial for maintaining skin elasticity and moisture levels .

- Moisturizing Effects : Clinical trials demonstrated that topical application of this compound improved skin moisture levels and reduced wrinkles compared to placebo treatments. The compound was found to upregulate the expression of moisturizing factors while inhibiting hyaluronidases at the mRNA level .

| Study Focus | Key Findings |

|---|---|

| UVB-Induced Damage | Reduced epidermal thickness and increased collagen production |

| Skin Moisturization | Improved moisture levels and reduced wrinkles in clinical trials |

2. Hair Growth Promotion

Recent research indicates that this compound may promote hair growth by enhancing dermal papilla cell (DPC) activity:

- 5α-Reductase Inhibition : this compound has been identified as an inhibitor of 5α-reductase, an enzyme linked to hair loss. Studies showed that this compound stimulated DPC growth and enhanced the expression of hair growth-related genes .

- Antioxidant Activity : In H₂O₂-induced DPCs, this compound significantly increased catalase activity, suggesting its potential to mitigate oxidative stress related to hair thinning .

3. Anti-Cancer Activity

This compound's potential as an anti-cancer agent has been explored in various studies, particularly against bladder cancer:

- Inhibition of Cancer Cell Proliferation : Research demonstrated that this compound inhibited the proliferation of EJ bladder cancer cells in a dose-dependent manner with an IC₅₀ of approximately 100 µM. The mechanism involved G1-phase cell cycle arrest mediated by upregulation of p21 WAF1 and downregulation of cyclins and CDK complexes .

- Suppression of Migration and Invasion : this compound also inhibited the migratory and invasive capabilities of cancer cells by suppressing matrix metalloproteinase-9 (MMP-9) activity, a key factor in cancer metastasis .

| Biological Activity | Mechanism |

|---|---|

| Proliferation Inhibition | G1-phase arrest via p21 WAF1 upregulation |

| Migration Suppression | Inhibition of MMP-9 activity |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Properties : this compound enhances antioxidant enzyme activities, helping to reduce oxidative stress in various cell types.

- Regulation of Signaling Pathways : It modulates key signaling pathways such as MAPK and NF-κB, influencing cell proliferation, inflammation, and apoptosis.

- Gene Expression Modulation : this compound alters the expression levels of genes involved in collagen synthesis, inflammation, and cell cycle regulation.

属性

IUPAC Name |

8-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-11-6-4-9(5-7-11)13-8-10-2-1-3-12(17)14(10)15(18)19-13/h1-7,13,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKDFNDHPXVXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC=C2O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963981 | |

| Record name | (±)-Hydrangenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-47-7 | |

| Record name | 3,4-Dihydro-8-hydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrangenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Hydrangenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDRANGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL8PI7PHV1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hydrangenol exert its anti-inflammatory effects?

A1: this compound has been shown to ameliorate colitis in a dextran sodium sulfate (DSS)-induced mouse model by suppressing macrophage-mediated inflammation. [] This effect is attributed to its ability to reduce the infiltration of macrophages into colonic tissues, decrease the expression of pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β), and recover the expression of tight junction proteins (pro-caspase-3, occludin, claudin-1) in colonic epithelial cells. [] Mechanistically, this compound appears to inhibit the activation of NF-κB, AP-1, and STAT1/3 signaling pathways, which are crucial for the production of inflammatory mediators. []

Q2: What is the role of this compound in angiogenesis?

A2: this compound exhibits anti-angiogenic activity by suppressing vascular endothelial growth factor (VEGF)-stimulated angiogenesis. [] It inhibits the proliferation, migration, invasion, and capillary-like tubular formation of VEGF-induced human umbilical vein endothelial cells (HUVECs). [] this compound disrupts the VEGF signaling pathway by downregulating VEGFR-2-mediated phosphorylation of ERK1/2, AKT, and endothelial nitric oxide synthase. [] It also inhibits the activity of matrix metalloproteinase-2, further contributing to its anti-angiogenic effects. []

Q3: How does this compound impact cancer cell growth?

A3: this compound demonstrates anti-cancer activity against human bladder cancer EJ cells. [] It inhibits the proliferation of EJ cells and induces G1-phase cell cycle arrest by decreasing the expression of cell cycle regulatory proteins like cyclin D1, cyclin E, CDK2, and CDK4. [, ] This cell cycle arrest is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1. []

Q4: What are the effects of this compound on skin photoaging?

A4: this compound demonstrates protective effects against UVB-induced skin photoaging. [, , ] It has been shown to mitigate wrinkle formation, improve skin hydration, and prevent collagen degradation in UVB-irradiated hairless mice. [] This is attributed to its ability to:

- Increase the expression of moisturizing factors like involucrin, filaggrin, aquaporin-3 (AQP3), and hyaluronic acid (HA). []

- Downregulate hyaluronidase (HYAL)-1/-2, preventing HA degradation. []

- Increase Pro-COL1A1 expression, promoting collagen synthesis. []

- Reduce the expression of matrix metalloproteinases (MMP)-1/-3, which are involved in collagen degradation. [, ]

- Suppress the expression of inflammatory cytokines like COX-2 and IL-6. [, ]

- Inhibit the activation of MAPK signaling pathways (ERK and p38), AP-1, and STAT1, which are involved in inflammatory responses. [, ]

- Upregulate the expression of antioxidant genes like Nrf2, HO-1, NQO-1, GCLM, and GCLC, combating oxidative stress. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C15H12O5, and its molecular weight is 272.25 g/mol.

Q6: Are there any spectroscopic data available for this compound?

A6: Yes, numerous studies have reported spectroscopic data for this compound, including:

- NMR (Nuclear Magnetic Resonance): 1H NMR and 13C NMR data are crucial for structural elucidation, providing information about the hydrogen and carbon environments within the molecule. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- MS (Mass Spectrometry): MS data provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and characterization. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- IR (Infrared Spectroscopy): IR data reveals information about the functional groups present in the molecule, such as hydroxyl groups and aromatic rings. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- UV (Ultraviolet-Visible Spectroscopy): UV data provides insights into the electronic transitions within the molecule, often used for quantification and purity assessment. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q7: Has the stability of this compound been investigated under various conditions?

A7: While specific stability studies focusing on various conditions are limited in the provided research, one study investigates methods to enhance the conversion of this compound 8-O-glucoside to this compound using microwave processing, suggesting potential degradation pathways and the impact of processing on compound stability. []

Q8: What is known about the pharmacokinetics (PK) of this compound?

A8: Limited information is available regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further research is needed to fully understand its PK profile.

Q9: Are there any known drug interactions with this compound?

A9: Current research doesn't provide specific details on drug interactions with this compound.

Q10: What analytical techniques are commonly used to quantify this compound?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet-visible (UV-Vis) spectroscopy or mass spectrometry (MS), is frequently employed for the quantification of this compound in plant materials and biological samples. [, , , ]

Q11: Have any studies focused on developing and validating analytical methods for this compound?

A11: While the provided research doesn't explicitly detail method validation for this compound, the use of HPLC for quantification suggests the implementation of standard analytical practices, likely involving method validation steps like determining accuracy, precision, specificity, linearity, and range.

Q12: What is known about the biosynthesis of this compound in Hydrangea plants?

A12: Studies using radiolabeled precursors have provided insights into the biosynthetic pathway of this compound in Hydrangea macrophylla. Research suggests that both acetate and phenylpropanoid compounds are involved in this compound synthesis. [, ]

Q13: Are there any known analogues of this compound with potential therapeutic applications?

A13: Several naturally occurring and synthetic analogues of this compound, primarily other dihydroisocoumarins like phyllodulcin and thunberginols, have been investigated for their biological activities and potential therapeutic uses. [, , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。